molecular formula C14H20N2O2S B2485957 N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide CAS No. 1825663-95-3

N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide

Cat. No.: B2485957
CAS No.: 1825663-95-3
M. Wt: 280.39
InChI Key: WFSDAYSMPZTLIA-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide is a compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as BEME, and it is a member of the sulfonamide class of compounds. BEME has been studied for its potential use in the treatment of various diseases, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Scientific Research Applications

Molecular Structure and Conformation

  • Structural Conformation : Studies like those by Gowda, Foro, and Fuess (2007) on similar compounds such as N-(2,3-Dichloro­phen­yl)methane­sulfonamide have highlighted the specific conformations of the N-H bond, which is critical for understanding the molecular interactions and potential biological activities of such compounds (Gowda, Foro, & Fuess, 2007).

Supramolecular Structures and Ligand Potential

  • Ligand Potential : The research by Jacobs, Chan, and O'Connor (2013) on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide indicates the potential of such compounds in forming supramolecular structures and acting as ligands for metal coordination, which could be relevant for applications in material science and catalysis (Jacobs, Chan, & O'Connor, 2013).

Selective Chemical Reactions

  • Selective Chemical Reactions : The efficiency of compounds like 1 H-Benzotriazol-1-yl methanesulfonate in selective chemical reactions, such as mesylation, as reported by Kim, Sung, Choi, and Kim (1999), suggests the potential of N-Benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide in specific chemical syntheses (Kim, Sung, Choi, & Kim, 1999).

Biological Activity and Drug Metabolism

  • Biocatalysis in Drug Metabolism : Zmijewski, Gillespie, Jackson, Schmidt, Yi, and Kulanthaivel (2006) demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of compounds like LY451395, a biaryl-bis-sulfonamide. This indicates the potential use of this compound in drug metabolism studies (Zmijewski et al., 2006).

Synthesis and Catalysis

  • Catalysis and Synthesis : The work by Kumar, Rudrawar, and Chakraborti (2008) on methanesulfonic acid as a catalyst in the synthesis of benzoxazoles points to the potential catalytic applications of related compounds like this compound in organic synthesis (Kumar, Rudrawar, & Chakraborti, 2008).

Properties

IUPAC Name

N-benzyl-N-[2-[methyl(prop-2-ynyl)amino]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-4-10-15(2)11-12-16(19(3,17)18)13-14-8-6-5-7-9-14/h1,5-9H,10-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSDAYSMPZTLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(CC1=CC=CC=C1)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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